propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
PROPAN-2-YL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of PROPAN-2-YL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate thioamide derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring, depending on the reagents and conditions used
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PROPAN-2-YL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in microbial or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with thiazine or pyrimidine rings. These compounds often share similar chemical properties but can differ significantly in their biological activities and applications. For example, imidazole and thiadiazole derivatives are known for their broad range of biological activities, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C21H26N2O6S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H26N2O6S/c1-11(2)29-20(25)17-12(3)22-21-23(16(24)7-8-30-21)18(17)13-9-14(26-4)19(28-6)15(10-13)27-5/h9-11,18H,7-8H2,1-6H3 |
InChI Key |
SGAJCQVFSIVFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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